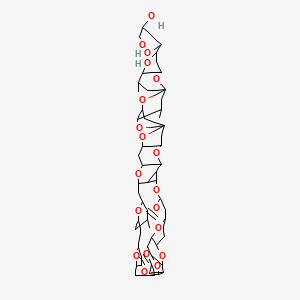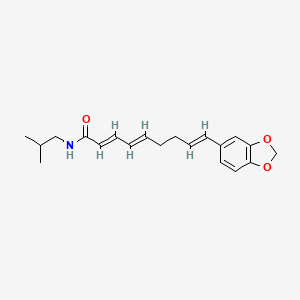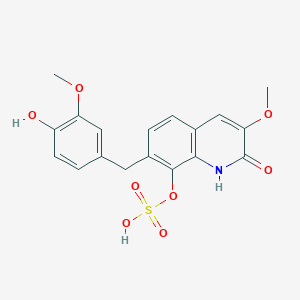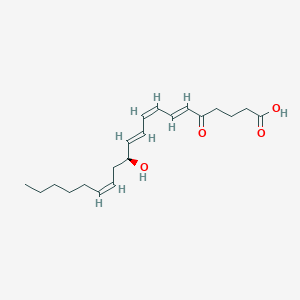
CID 11972518
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Halichondrin A, 12,13-dideoxy- is a complex marine natural product derived from sea sponges. It belongs to the halichondrin class of compounds, which are known for their potent antitumor properties. These compounds have garnered significant interest due to their unique structure and potential therapeutic applications, particularly in cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CID 11972518 is highly challenging due to its complex structure, which includes multiple chiral centers and intricate ring systems. The total synthesis involves several key steps:
Catalytic Asymmetric Reactions: The synthesis begins with the formation of chiral centers using catalytic asymmetric reactions, such as the Nozaki–Hiyama–Kishi reaction.
Fragment Coupling: The molecule is assembled through the coupling of smaller fragments.
Final Assembly: The final assembly of the molecule requires precise control over reaction conditions to ensure the correct stereochemistry and functional group placement.
Industrial Production Methods
Industrial production of this compound is not yet feasible due to the complexity of its synthesis. advances in synthetic chemistry have made it possible to produce sufficient quantities for research purposes .
Chemical Reactions Analysis
Types of Reactions
Halichondrin A, 12,13-dideoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Halichondrin A, 12,13-dideoxy- can undergo substitution reactions to replace certain functional groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as m-chloroperbenzoic acid (mCPBA) for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.
Substitution Reagents: Such as organolithium or Grignard reagents for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of epoxides or ketones, while reduction can produce alcohols or alkanes .
Scientific Research Applications
Halichondrin A, 12,13-dideoxy- has several scientific research applications:
Mechanism of Action
Halichondrin A, 12,13-dideoxy- exerts its effects primarily through interaction with microtubules. It binds to tubulin, a protein that forms microtubules, and inhibits its polymerization. This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis (programmed cell death) in cancer cells . The compound’s unique mechanism of action distinguishes it from other microtubule-targeting agents .
Comparison with Similar Compounds
Halichondrin A, 12,13-dideoxy- is part of a family of compounds that includes halichondrin B and its synthetic analog, eribulin mesylate. These compounds share similar structures and mechanisms of action but differ in their potency and clinical applications .
Halichondrin B: A naturally occurring compound with potent antitumor activity.
Eribulin Mesylate: A simplified synthetic analog of halichondrin B, approved for the treatment of metastatic breast cancer.
Halichondrin A, 12,13-dideoxy- is unique due to its specific structural features and the challenges associated with its synthesis .
Properties
Molecular Formula |
C60H86O19 |
|---|---|
Molecular Weight |
1111.3 g/mol |
InChI |
InChI=1S/C60H86O19/c1-26-13-33-7-9-37-27(2)14-35(65-37)11-12-58-23-46-54(78-58)55-56(72-46)57(79-58)53-38(69-55)10-8-34(67-53)16-48(64)73-52-31(6)51-43(68-42(52)17-39(66-33)30(26)5)19-41-45(71-51)22-60(74-41)24-47-50(77-60)29(4)21-59(76-47)20-28(3)49-44(75-59)18-40(70-49)36(63)15-32(62)25-61/h26,28-29,31-47,49-57,61-63H,2,5,7-25H2,1,3-4,6H3/t26-,28+,29+,31+,32-,33+,34-,35+,36+,37?,38+,39?,40+,41-,42+,43+,44+,45-,46+,47+,49+,50+,51+,52-,53+,54+,55+,56-,57+,58+,59-,60+/m1/s1 |
InChI Key |
FXNFULJVOQMBCW-ASENVUHVSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H]2CCC3C(=C)C[C@@H](O3)CC[C@]45C[C@H]6[C@H](O4)[C@H]7[C@@H](O6)[C@@H](O5)[C@@H]8[C@@H](O7)CC[C@@H](O8)CC(=O)O[C@@H]9[C@H]([C@H]3[C@H](C[C@@H]4[C@H](O3)C[C@@]3(O4)C[C@H]4[C@@H](O3)[C@H](C[C@]3(O4)C[C@@H]([C@H]4[C@@H](O3)C[C@H](O4)[C@H](C[C@H](CO)O)O)C)C)O[C@H]9CC(C1=C)O2)C |
Canonical SMILES |
CC1CC2CCC3C(=C)CC(O3)CCC45CC6C(O4)C7C(O6)C(O5)C8C(O7)CCC(O8)CC(=O)OC9C(C3C(CC4C(O3)CC3(O4)CC4C(O3)C(CC3(O4)CC(C4C(O3)CC(O4)C(CC(CO)O)O)C)C)OC9CC(C1=C)O2)C |
Synonyms |
halichondrin A, 12,13-dideoxy- halichondrin B |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2S,3R,4S,5R,6S)-4,5-dihydroxy-6-[(2S,3R,4R,5R,6S)-4-hydroxy-2-methyl-5-(2-methylpropanoyloxy)-6-[[(1R,3S,5S,6S,7S,19S,21R,23S,24S,25R,26R)-24,25,26-trihydroxy-5,23-dimethyl-9-oxo-19-pentyl-2,4,8,20,22-pentaoxatricyclo[19.2.2.13,7]hexacosan-6-yl]oxy]oxan-3-yl]oxy-2-methyloxan-3-yl] 2-methylpropanoate](/img/structure/B1249482.png)
![(11S)-3,18-dihydroxy-14-[[2-[[(2R)-2-[[(2R)-3-hydroxy-2-[methyl(10-methylundecanoyl)amino]propanoyl]amino]propanoyl]amino]acetyl]-methylamino]-11-methyl-10,13-dioxo-9,12-diazatricyclo[13.3.1.12,6]icosa-1(18),2,4,6(20),15(19),16-hexaene-8-carboxylic acid](/img/structure/B1249483.png)






![(6R,7R)-7-[[(2E)-2-(2-Amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-(dimethylcarbamoyloxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1249495.png)


![(2S)-4-[(13R)-13-hydroxy-13-[(2R,5R)-5-[(2R,5R)-5-[(1S,5S,6R)-1,5,6-trihydroxyundecyl]oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one](/img/structure/B1249498.png)


